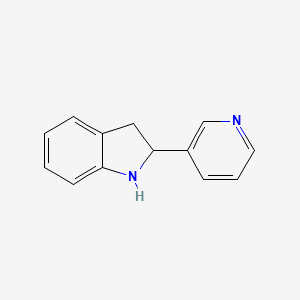

2-(Pyridin-3-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H12N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-7,9,13,15H,8H2 |

InChI Key |

MPYILOGRFHUZPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-(Pyridin-3-yl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(Pyridin-3-yl)indoline. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates information on its unsaturated analog, 2-(Pyridin-3-yl)-1H-indole, alongside computationally predicted data for the target indoline compound. Furthermore, a detailed, adaptable experimental protocol for its synthesis via the reduction of the corresponding indole is presented. While no specific signaling pathway involvement has been documented for this compound, this guide proposes a potential logical framework for investigation based on the known biological activities of related indole and pyridine-containing compounds. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this and similar molecular scaffolds.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-(Pyridin-3-yl)-1H-indole (Experimental and Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | - |

| Molecular Weight | 194.23 g/mol | - |

| Melting Point | 178-179 °C | [1] |

| Boiling Point | 420.1 ± 20.0 °C (Predicted) | [1] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.78 ± 0.30 (Predicted) | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 196.25 g/mol |

| LogP | 2.15 |

| pKa (most basic) | 5.25 (Pyridine nitrogen) |

| Water Solubility | 1.2 g/L |

| Melting Point | 85-95 °C |

| Boiling Point | 380-390 °C |

Note: The values in Table 2 are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be readily achieved through the reduction of the corresponding indole, 2-(Pyridin-3-yl)-1H-indole. Several methods are available for the reduction of the indole nucleus to an indoline. A common and effective method involves the use of a borane reagent in the presence of a strong acid, such as trifluoroacetic acid.

Protocol: Reduction of 2-(Pyridin-3-yl)-1H-indole to this compound

This protocol is adapted from established procedures for the reduction of indole compounds.[2]

Materials:

-

2-(Pyridin-3-yl)-1H-indole

-

Trifluoroacetic acid (TFA)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Deionized water

-

Methylene chloride (DCM)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(Pyridin-3-yl)-1H-indole in trifluoroacetic acid. The concentration will depend on the scale of the reaction, but a starting point could be approximately 0.5 mmol of the indole per 1 mL of TFA.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution dropwise to the cooled and stirred indole solution over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.

-

Quenching: After the addition is complete, cautiously add deionized water to the reaction mixture to quench the excess borane reagent.

-

Stirring: Allow the resulting solution to stir at room temperature for approximately 1-2 hours.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the trifluoroacetic acid and tetrahydrofuran.

-

Extraction: Partition the resulting residue between methylene chloride and an aqueous sodium hydroxide solution. Adjust the pH of the aqueous layer to >10 to ensure the product is in its free base form.

-

Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with methylene chloride.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the saturation of the 2,3-double bond of the indole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Signaling Pathway Involvement: A Logical Framework

Currently, there is no specific published research detailing the interaction of this compound with any biological signaling pathways. However, based on the structural motifs present in the molecule—an indoline core and a pyridine ring—it is possible to hypothesize potential areas of biological activity that warrant investigation. Indoline and indole derivatives are known to interact with a variety of biological targets, and the pyridine moiety can influence receptor binding and pharmacokinetic properties.

The following diagram illustrates a logical workflow for investigating the potential biological activities and signaling pathway involvement of this compound, starting from initial screening and progressing to more detailed mechanistic studies.

Caption: A logical workflow for the investigation of the biological activity of this compound.

This proposed workflow begins with broad screening to identify any biological effects of the compound. Positive hits would then be validated, and a structure-activity relationship (SAR) study initiated through the synthesis of analogs. Subsequent in-depth studies would focus on identifying the specific molecular target and elucidating the mechanism of action by analyzing its impact on key signaling pathways. Given the prevalence of indole and pyridine motifs in kinase inhibitors and GPCR ligands, these pathways represent logical starting points for investigation.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties and biological activity are currently lacking, this guide provides a solid foundation for researchers by presenting predicted properties, a detailed synthetic protocol, and a logical framework for exploring its potential therapeutic applications. The provided information is intended to facilitate future research into this and related compounds, ultimately contributing to the development of novel therapeutics.

References

Spectroscopic Data Analysis of 2-(Pyridin-3-yl)indoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(Pyridin-3-yl)indoline. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound in research and drug development settings. This document outlines available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Note: Specific ¹H NMR data for this compound was not found in the public domain. The table is provided as a template. Expected signals would include those for the protons on the indoline and pyridine rings.

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific ¹³C NMR data for this compound was not found in the public domain. The table is provided as a template. Expected signals would correspond to the carbon atoms of the indoline and pyridine skeletons.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Note: Specific IR data for this compound was not found in the public domain. The table is provided as a template. Characteristic bands would be expected for N-H stretching (for the indoline NH), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and C-N stretching.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Note: Specific mass spectrometry data for this compound was not found in the public domain. The table is provided as a template. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₃H₁₂N₂ = 196.25 g/mol ).

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS data for heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300, 400, or 500 MHz.

-

For ¹H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

For a solid sample, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is first collected.

-

The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.

-

The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

A small amount of the volatile sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺˙). This is a "hard" ionization technique that often leads to extensive fragmentation.[1][2][3]

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to the Synthesis and Basic Characterization of 2-(Pyridin-3-yl)indoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and basic characterization of 2-(pyridin-3-yl)indoline, a heterocyclic scaffold of interest in medicinal chemistry. This document details plausible synthetic routes, experimental protocols, and the fundamental chemical properties of this compound class, including its basicity and spectroscopic features. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

The fusion of an indoline scaffold with a pyridine ring at the 2-position creates the this compound core. This structure is of significant interest in drug discovery due to the prevalence of both indoline and pyridine moieties in a wide range of biologically active compounds. The indoline structure provides a rigid, three-dimensional framework, while the pyridine ring can participate in hydrogen bonding and other key interactions with biological targets. Understanding the synthesis and fundamental properties of this scaffold is crucial for the development of novel therapeutics.

Synthetic Pathways

A robust and versatile method for the synthesis of this compound involves a two-step process: the initial synthesis of the aromatic precursor, 2-(pyridin-3-yl)-1H-indole, followed by its selective reduction to the corresponding indoline.

This procedure is adapted from established methods for the synthesis of 2-arylindoles.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyridine-3-carbaldehyde (1.0 equivalent) and o-toluidine (1.1 equivalents) in toluene (sufficient to make a 0.5 M solution).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Reaction: Heat the mixture to reflux and continue heating for 5-7 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(pyridin-3-yl)-1H-indole.

This protocol is based on the selective hydrogenation of unprotected indoles in an aqueous medium[1].

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2-(pyridin-3-yl)-1H-indole (1.0 equivalent) in water.

-

Catalyst and Activator: Add p-toluenesulfonic acid (1.0 equivalent) to activate the indole for reduction. Then, add Platinum on carbon (Pt/C, 10 mol%) as the catalyst.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Purification: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Basic Characterization

The basic character of this compound is a key property influencing its behavior in biological systems and its handling in the laboratory. This molecule possesses two basic nitrogen atoms: the sp³-hybridized nitrogen of the indoline ring and the sp²-hybridized nitrogen of the pyridine ring.

The lone pair of electrons on the indoline nitrogen is more available for protonation compared to the nitrogen in indole, where the lone pair is part of the aromatic sextet[2]. The pyridine nitrogen has a lone pair in an sp² orbital, which is not involved in aromaticity and is therefore basic[2][3][4][5]. The basicity of pyridine is well-established, with the pKa of its conjugate acid being approximately 5.2[4]. The indoline nitrogen, being analogous to an aniline, will have its basicity influenced by the electronic effects of the substituents. The proximity of the electron-withdrawing pyridine ring is expected to slightly reduce the basicity of the indoline nitrogen.

| Nitrogen Atom | Hybridization | Predicted pKa of Conjugate Acid | Basicity |

| Pyridine-N | sp² | ~5.2 | Weakly Basic |

| Indoline-N | sp³ | ~4-5 | Weakly Basic |

Note: The pKa values are estimates based on related structures. The actual values may vary depending on the specific substitution pattern.

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Indoline-NH | 4.0 - 5.5 | Broad singlet |

| Pyridine-H (ortho to N) | 8.4 - 8.6 | Doublet, Singlet |

| Pyridine-H (other) | 7.2 - 8.2 | Multiplet |

| Indoline Aromatic-H | 6.5 - 7.2 | Multiplet |

| Indoline-CH (at C2) | 4.5 - 5.0 | Triplet or Doublet of Doublets |

| Indoline-CH₂ (at C3) | 3.0 - 3.5 | Multiplet |

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine-C (adjacent to N) | 147 - 152 |

| Pyridine-C | 122 - 140 |

| Indoline Aromatic-C | 110 - 150 |

| Indoline-C2 | 60 - 70 |

| Indoline-C3 | 30 - 40 |

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Key fragmentation patterns would likely involve the cleavage of the bond between the indoline and pyridine rings, leading to fragments corresponding to the pyridyl cation and the indolinyl radical cation.

| Ion | Expected m/z |

| [M+H]⁺ | 197.1073 (for C₁₃H₁₂N₂) |

| [M - Pyridyl]⁺ | 118 |

| [Pyridyl]⁺ | 78 |

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound and provides a detailed overview of its basic characterization. The described experimental protocols offer a solid foundation for researchers to synthesize this scaffold and its derivatives. The presented spectroscopic data and discussion on basicity will aid in the identification and understanding of the chemical properties of these compounds, facilitating their exploration in the context of drug discovery and development. Further derivatization of the indoline nitrogen or the aromatic rings can provide a diverse library of compounds for biological screening.

References

In Silico Prediction of 2-(Pyridin-3-yl)indoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline and pyridine scaffolds are prevalent in numerous biologically active compounds, suggesting that the hybrid molecule, 2-(Pyridin-3-yl)indoline, holds significant therapeutic potential. This technical guide provides a comprehensive framework for the in silico prediction and subsequent in vitro validation of the bioactivity of this compound. Due to the absence of publicly available experimental bioactivity data for this specific compound, this guide utilizes data from structurally related molecules to illustrate a robust workflow. Researchers can adapt these methodologies to investigate novel compounds. The primary predicted activities for this scaffold are centered around nicotinic acetylcholine receptor (nAChR) antagonism and potential anticancer effects. This document details the necessary computational and experimental protocols, presents hypothetical data in a structured format, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the process.

Introduction

The convergence of computational power and biological data has revolutionized early-stage drug discovery. In silico techniques, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, offer a rapid and cost-effective means to predict the biological activity of novel chemical entities, thereby prioritizing experimental efforts. The this compound scaffold represents a promising starting point for drug design, combining the structural features of indoline, a core component of many natural products and synthetic drugs, with the pyridine ring, a key element in numerous approved pharmaceuticals. This guide outlines a systematic approach to predict and validate the bioactivity of this molecule.

Predicted Bioactivities and Potential Targets

Based on the structural similarity to known bioactive molecules, the primary predicted bioactivities for this compound are antagonism of nicotinic acetylcholine receptors (nAChRs) and anticancer activity.

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: The pyridine moiety is a well-established pharmacophoric element for ligands of nAChRs.[1][2] Antagonists of these receptors are of interest for treating nicotine addiction and certain neurological disorders.[3][4]

-

Anticancer Activity: Both indole and pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[5][6][7][8][9] The proposed mechanisms often involve the inhibition of protein kinases.

In Silico Prediction Methodologies

A multi-faceted in silico approach provides a more robust prediction of bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[10][11][12][13]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., human α4β2 nAChR, PDB ID: 6CNK) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools.

-

Define the binding site by specifying the grid box coordinates and dimensions around the known ligand binding pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared receptor and ligand, the grid box parameters, and the desired output file name.

-

Run the docking simulation using the AutoDock Vina executable from the command line.

-

-

Analysis of Results:

-

Analyze the output file to view the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the activity of new compounds.[3][14][15][16]

Experimental Protocol: QSAR Model Development

-

Data Collection:

-

Compile a dataset of structurally diverse nAChR antagonists with their experimentally determined IC50 or Ki values from the literature or databases like ChEMBL.

-

Ensure the data is consistent and from a single, reliable assay.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or MOE.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.

-

-

Model Building and Validation:

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model correlating the descriptors with the biological activity for the training set.

-

Validate the model's predictive power using the test set and statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (Q²).

-

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity.[1][2][17]

Experimental Protocol: Pharmacophore Model Generation

-

Ligand Alignment:

-

Select a set of known active nAChR antagonists with diverse structures.

-

Align the molecules based on their common structural features believed to be important for receptor binding.

-

-

Pharmacophore Generation:

-

Use software like LigandScout or MOE to automatically generate pharmacophore models from the aligned ligands.

-

The software identifies common chemical features and their spatial relationships.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should have a high enrichment factor for active compounds.

-

Data Presentation: Predicted and Comparative Bioactivity

As no experimental data for this compound is currently available, the following tables present hypothetical predicted values and experimental data for structurally similar compounds to illustrate the expected outcomes of the in silico and in vitro studies. The thresholds for classifying bioactivity are often set based on the specific target and assay, with common cutoffs for active compounds being an IC50 or Ki less than 1 µM or 10 µM.[18][19]

Table 1: Predicted nAChR Binding Affinities and Bioactivity Classification

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Kᵢ (nM) | Predicted Bioactivity Class |

| This compound | -8.5 | 450 | Active |

Table 2: Experimental Bioactivity of Structurally Similar nAChR Ligands

| Compound | Target | Assay Type | Kᵢ (nM) | Reference |

| (S)-Nicotine | α4β2 nAChR | Radioligand Binding | 1.2 | [20] |

| A-84543 | α4β2 nAChR | Radioligand Binding | 0.8 | [21] |

| Compound 4 | hα3β4 nAChR | Radioligand Binding | 37 | [22] |

| AK3 | α3β4 nAChR | Radioligand Binding | 3.18 | [23] |

Table 3: Predicted Anticancer Activity and Bioactivity Classification

| Compound | Predicted IC₅₀ (µM) against HCT-116 | Predicted Bioactivity Class |

| This compound | 5.2 | Active |

Table 4: Experimental Anticancer Activity of Structurally Similar Compounds

| Compound | Cell Line | Assay Type | GI₅₀ (µM) | Reference |

| Compound 23 | MDA-MB-468 (Breast) | NCI-60 | 1.00 | [9] |

| Compound 25 | HOP-92 (Lung) | NCI-60 | 1.35 | [9] |

| Compound HD05 | Leukemia | NCI-60 | < 10 | [6][8] |

| Compound 10e | A549 (Lung) | MTT Assay | 1.8 | [24] |

Experimental Validation Protocols

Following in silico prediction, experimental validation is crucial to confirm the bioactivity of this compound.

Synthesis of this compound

A plausible synthetic route involves the palladium-catalyzed intramolecular amination of a suitably protected β-(pyridin-3-yl)ethylamine derivative. The specific reaction conditions, including catalyst, ligand, base, and solvent, would require optimization.

Nicotinic Acetylcholine Receptor Binding Assay

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the target nAChR subtype (e.g., α4β2).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine), and varying concentrations of the test compound (this compound).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation.

-

Anticancer Activity Screening

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HCT-116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

In Silico Prediction Workflow

References

- 1. Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 14. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. reddit.com [reddit.com]

- 19. How to use IC50 to determine bioactivity class? - ECHEMI [echemi.com]

- 20. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 2-(Pyridin-3-yl)indoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)indoline, a heterocyclic compound of interest in medicinal chemistry. While specific historical data on its initial discovery is not extensively documented in publicly available literature, this document outlines plausible synthetic routes based on established chemical principles and the known synthesis of its indole precursor. The guide summarizes the physicochemical properties of the parent compound, 2-(Pyridin-3-yl)-1H-indole, and extrapolates the potential biological activities and mechanisms of action of this compound by examining structurally related pyridine-indole hybrids. This paper aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the this compound scaffold.

Introduction and Physicochemical Properties

Indoline and its derivatives are significant scaffolds in drug discovery, known for their presence in numerous natural products and synthetic compounds with a wide range of biological activities. The fusion of a benzene ring with a five-membered nitrogen-containing ring in the indoline structure provides a unique three-dimensional conformation that is amenable to broad functionalization, making it a privileged scaffold in medicinal chemistry. The introduction of a pyridine ring at the 2-position of the indoline core creates this compound, a molecule that combines the structural features of both heterocycles and holds potential for diverse biological interactions.

While detailed experimental data for this compound is scarce, the properties of its unsaturated precursor, 2-(Pyridin-3-yl)-1H-indole, are documented.

Table 1: Physicochemical Properties of 2-(Pyridin-3-yl)-1H-indole

| Property | Value | Reference |

| CAS Number | 15432-24-3 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀N₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Purity | ≥95% | [1] |

| Synonyms | 3-(1H-Indol-2-yl)pyridine | [1][3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors to first synthesize the indole intermediate, followed by its reduction to the indoline.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-3-yl)-1H-indole (Based on Sonogashira Coupling of 2-Iodoaniline and 3-Ethynylpyridine)

This protocol is adapted from established procedures for the synthesis of 2-arylindoles.

-

Reaction Setup: To a solution of 2-iodoaniline (1.0 eq) in a suitable solvent such as DMF or toluene, add 3-ethynylpyridine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Base Addition: Add a base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), to the reaction mixture.

-

Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(pyridin-3-yl)-1H-indole.

Step 2: Reduction of 2-(Pyridin-3-yl)-1H-indole to this compound

This protocol is based on general methods for the reduction of indoles to indolines.

-

Reducing Agent: Dissolve 2-(pyridin-3-yl)-1H-indole (1.0 eq) in a suitable solvent like acetic acid or ethanol.

-

Reaction Conditions: Add a reducing agent such as sodium borohydride (NaBH₄) or zinc dust in the presence of a proton source like phosphoric acid.[5] The reaction may be stirred at room temperature or require heating.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the starting material is consumed, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Direct biological data for this compound is not extensively reported. However, the biological activities of structurally similar pyridine-indole hybrids and indoline derivatives provide insights into its potential therapeutic applications.

Anticancer Activity

Many indole and pyridine-containing compounds exhibit potent anticancer properties. For instance, some 2,3-disubstituted indoline derivatives have been investigated for their cytotoxic effects. The indole nucleus is a key component of several natural and synthetic molecules with significant biological activity, including anticancer agents.

Table 2: Anticancer Activity of Selected Indole and Pyridine Derivatives

| Compound Class | Example Compound | Activity | Reference |

| Pyridine-pyrimidine-indole carbohydrazides | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives | Induce methuosis in cancer cells | |

| Spiro-3-indolin-2-ones | 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones | Antiproliferative properties against various human cancer cell lines | [3] |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Significant antiproliferative activities against tested cancer cell lines | [4][5] |

Based on these findings, this compound could potentially exert anticancer effects through modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Hypothesized anticancer mechanism of action.

Antibacterial Activity

Indoline and its derivatives have been reported to possess antibacterial properties. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong activity against Gram-positive bacteria.[6] The combination of the indoline and pyridine moieties in this compound may lead to compounds with potential antibacterial efficacy.

Table 3: Antibacterial Activity of Related Compounds

| Compound Class | Example Compound | Activity | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Compounds 21b, 21d, 21e, 21f | Strong activity against Gram-positive bacteria | [6] |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MIC of 0.98 µg/mL against MRSA | [4][5] |

| Substituted Indoline Derivatives | - | Activity against Gram-positive and Gram-negative bacteria | [7] |

The potential mechanism could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this compound, along with comprehensive spectroscopic and crystallographic characterization.

-

Biological Screening: A broad biological screening of this compound and its derivatives against a panel of cancer cell lines, bacterial strains, and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with substitutions on both the indoline and pyridine rings to establish clear SAR and optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which active compounds exert their biological effects, including the identification of specific cellular targets and signaling pathways.

Conclusion

While the history and specific biological profile of this compound are not yet well-defined in the scientific literature, this technical guide provides a solid foundation for its future exploration. Based on the established chemistry of its indole precursor and the documented biological activities of related compounds, the this compound scaffold holds significant potential for the development of new anticancer and antibacterial agents. The proposed synthetic routes and hypothesized mechanisms of action presented herein offer a roadmap for researchers to unlock the therapeutic promise of this intriguing heterocyclic compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-PYRIDIN-3-YL-1H-INDOLE CAS#: 15432-24-3 [m.chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Indoline - Wikipedia [en.wikipedia.org]

- 6. 2-phenyl-3-pyridin-2-yl-1H-indole | CAS#:91025-04-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-3-yl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(Pyridin-3-yl)indoline is a heterocyclic molecule incorporating both an indoline and a pyridine ring system. Such structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The indoline scaffold, a saturated analog of indole, is a key component in many pharmaceuticals.[1] The pyridine ring is also a common feature in numerous approved drugs. A thorough understanding of the solubility and stability of any new chemical entity is fundamental to its development as a therapeutic agent. These properties directly influence bioavailability, formulation, and shelf-life.

This technical guide provides a predictive overview of the solubility and stability characteristics of this compound. It also outlines detailed experimental protocols for the definitive determination of these critical parameters.

Predicted Physicochemical Properties and Solubility

The structure of this compound suggests a molecule with a combination of polar and non-polar characteristics. The pyridine moiety, with its nitrogen atom, is basic and capable of forming hydrogen bonds, which generally promotes solubility in polar, protic solvents like water and alcohols.[2] Pyridine itself is miscible with water.[2] Conversely, the indoline ring is more hydrophobic and non-polar. Indole, a related aromatic compound, is only slightly soluble in water but shows good solubility in organic solvents like ethanol, ether, and chloroform.[3]

Therefore, this compound is expected to exhibit moderate solubility in polar protic solvents, with solubility likely increasing in more acidic conditions due to the protonation of the basic pyridine nitrogen. Its solubility is predicted to be higher in polar aprotic solvents and various organic solvents.

Quantitative Solubility Data

Experimental determination of solubility is essential. The data should be presented in a clear, comparative format as shown in the template below.

Table 1: Template for Thermodynamic Solubility of this compound in Common Solvents at 25°C

| Solvent System | Solvent Type | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | Polar Protic | Data | Data | Data |

| 0.1 N HCl | Aqueous Acidic | Data | Data | Data |

| pH 7.4 Buffer | Aqueous Buffered | Data | Data | Data |

| Ethanol | Polar Protic | Data | Data | Data |

| Methanol | Polar Protic | Data | Data | Data |

| Acetonitrile | Polar Aprotic | Data | Data | Data |

| Acetone | Polar Aprotic | Data | Data | Data |

| Dichloromethane | Non-Polar | Data | Data | Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data | Data | Data |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.

-

Equilibration should be allowed to proceed for a sufficient duration (typically 24 to 72 hours) to ensure the solution has reached equilibrium. This can be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and showing that the concentration of the dissolved compound no longer increases.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the solubility in the original solvent by applying the dilution factor.

-

Stability Profile

The stability of this compound will be influenced by both the indoline and pyridine rings. The indoline structure is known to be susceptible to oxidation, potentially leading to the formation of the corresponding indole derivative or other oxidative degradation products.[4] This process can be catalyzed by light, heat, and the presence of oxidizing agents. The pyridine ring is generally stable but can be susceptible to certain metabolic and chemical transformations.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table 2: Template for Forced Degradation Study of this compound

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants (% Peak Area) | Observations |

| 0.1 N HCl (80°C) | 2, 8, 24 | Data | Data | e.g., Color change |

| 0.1 N NaOH (80°C) | 2, 8, 24 | Data | Data | e.g., Precipitation |

| 3% H₂O₂ (Room Temp) | 2, 8, 24 | Data | Data | e.g., Gas evolution |

| Heat (80°C, Solid) | 24, 48, 72 | Data | Data | e.g., Melting, discoloration |

| Photostability (ICH Q1B) | ICH specified | Data | Data | e.g., Discoloration |

Experimental Protocol: Forced Degradation Study

-

Preparation of Test Solutions:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the test solution to achieve a final acid concentration of 0.1 N. Heat in a water bath at 80°C.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the test solution to achieve a final base concentration of 0.1 N. Heat in a water bath at 80°C.

-

Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the test solution to achieve a final concentration of 3%. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the initial test solution at 80°C.

-

Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 80°C.

-

Photostability: Expose the test solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points and Sample Analysis:

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

For acid and base-stressed samples, neutralize the aliquot before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound.

-

The analytical method should be capable of separating the parent peak from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure that peaks are not co-eluting.

-

Visualizations

Experimental Workflow

The following flowchart illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for Solubility and Stability Testing.

Potential Degradation Pathways

This diagram outlines the logical relationships between the parent compound and its potential degradation products under various stress conditions.

Caption: Potential Degradation Pathways.

Conclusion

While specific data for this compound is pending experimental determination, this guide provides a robust framework for its evaluation. Based on its constituent moieties, the compound is expected to have moderate aqueous solubility and a potential susceptibility to oxidative degradation. The provided protocols for solubility and stability testing are industry-standard methods that will yield the necessary data for any drug development program. Rigorous experimental work is essential to confirm these predictions and to fully characterize the physicochemical profile of this promising molecule.

References

- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indolines

For Researchers, Scientists, and Drug Development Professionals

Indoline and its substituted derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The development of efficient and versatile synthetic methods to access these structures is of significant interest. Palladium catalysis has emerged as a powerful tool for the construction of the indoline core, offering novel pathways through C-H activation, intramolecular C-N coupling, and dearomatization strategies. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods for the synthesis of substituted indolines.

Method 1: Intramolecular C(sp²)-H Amination via a Removable Directing Group

This method allows for the efficient synthesis of indoline compounds from readily available β-arylethylamine substrates. The use of a picolinamide (PA) directing group facilitates the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds under relatively mild conditions.[1][2] This strategy avoids the need for pre-functionalized starting materials, enhancing the overall synthetic utility.[2]

Data Presentation

| Entry | Substrate (β-arylethylamine derivative) | Pd Catalyst (mol%) | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | N-(2-phenylethyl)picolinamide | Pd(OAc)₂ (5) | PhI(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 85 | [1] |

| 2 | N-(4-methoxy-2-phenylethyl)picolinamide | Pd(OAc)₂ (5) | PhI(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 78 | [1] |

| 3 | N-(4-fluoro-2-phenylethyl)picolinamide | Pd(OAc)₂ (5) | PhI(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 82 | [1] |

| 4 | N-(4-chloro-2-phenylethyl)picolinamide | Pd(OAc)₂ (5) | PhI(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 75 | [1] |

| 5 | N-(2-phenylethyl)picolinamide | Pd(OAc)₂ (2.5) | PhI(OPiv)₂ | Cs₂CO₃ | Mesitylene | 60 | 24 | 91 | [2] |

| 6 | N-(4-acetyl-2-phenylethyl)picolinamide | Pd(OAc)₂ (2.5) | PhI(OPiv)₂ | Cs₂CO₃ | Mesitylene | 60 | 24 | 88 | [2] |

Experimental Protocol

General Procedure for Intramolecular C(sp²)-H Amination: [2]

-

To an oven-dried screw-cap vial, add the picolinamide (PA)-protected β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%), and Cs₂CO₃ (97.7 mg, 0.3 mmol, 1.5 equiv).

-

The vial is evacuated and backfilled with argon three times.

-

Add mesitylene (1.0 mL) and PhI(OPiv)₂ (96.5 mg, 0.24 mmol, 1.2 equiv).

-

The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired indoline product.

Catalytic Cycle

Caption: Proposed catalytic cycle for intramolecular C(sp²)-H amination.

Method 2: Enantioselective Intramolecular C(sp³)–H Activation/Cyclization

This powerful method enables the asymmetric synthesis of 2-methyl indolines from 2-halo N-isopropyl anilides.[3] The key step involves a palladium-catalyzed enantioselective activation of a methyl C(sp³)–H bond, followed by an intramolecular cyclization. The use of commercially available chiral diphosphine ligands allows for high enantioselectivity.[3][4]

Data Presentation

| Entry | Substrate (2-halo N-isopropyl anilide) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

| 1 | N-isopropyl-2-bromoanilide | Pd(OAc)₂ (5) | (R)-BINAP (10) | Cs₂CO₃ | Toluene | 140 | 16 | 75 | 85 | [3] |

| 2 | N-isopropyl-2-iodoanilide | Pd(OAc)₂ (5) | (R)-BINAP (10) | Cs₂CO₃ | Toluene | 140 | 16 | 82 | 88 | [3] |

| 3 | N-isopropyl-2-bromo-4-methylanilide | Pd(OAc)₂ (5) | (R,R)-Me-DUPHOS (10) | Cs₂CO₃ | Xylene | 140 | 12 | 88 | 93 | [5] |

| 4 | N-isopropyl-2-bromo-5-methoxycarbonylanilide | Pd(OAc)₂ (5) | (R,R)-Me-DUPHOS (10) | Cs₂CO₃ | Xylene | 140 | 12 | 72 | 90 | [5] |

Experimental Protocol

General Procedure for Enantioselective C(sp³)–H Activation/Cyclization: [5]

-

To a flame-dried Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Me-DUPHOS, 15.3 mg, 0.05 mmol, 10 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Add xylene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add the 2-halo N-isopropyl anilide substrate (0.5 mmol, 1.0 equiv), Cs₂CO₃ (228 mg, 0.7 mmol, 1.4 equiv), and pivalic acid (25.5 mg, 0.25 mmol, 0.5 equiv).

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 140 °C for 12-16 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a short pad of silica gel.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the enantioenriched 2-methyl indoline.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle

Caption: Proposed catalytic cycle for C(sp³)–H activation/cyclization.

Method 3: Intermolecular C(sp³)–H Amination for 3,3-Disubstituted Indolines

A novel approach for the synthesis of 3,3-disubstituted indolines involves a palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds.[6] The reaction proceeds through the formation of a palladacycle from 1-(tert-butyl)-2-iodobenzene derivatives, which is then aminated using a diaziridinone as the nitrogen source.[6][7]

Data Presentation

| Entry | Substrate (1-(tert-butyl)-2-iodobenzene derivative) | Diaziridinone | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-(tert-butyl)-2-iodobenzene | 1,2-di-tert-butyldiaziridin-3-one | Pd(OAc)₂ (10) | P(p-anisyl)₃ (20) | K₂CO₃ | Dioxane | 120 | 24 | 78 |[6] | | 2 | 1-(tert-butyl)-4-fluoro-2-iodobenzene | 1,2-di-tert-butyldiaziridin-3-one | Pd(OAc)₂ (10) | P(p-anisyl)₃ (20) | K₂CO₃ | Dioxane | 120 | 24 | 72 |[6] | | 3 | 1-(tert-butyl)-2-iodo-4-methylbenzene | 1,2-di-tert-butyldiaziridin-3-one | Pd(OAc)₂ (10) | P(p-anisyl)₃ (20) | K₂CO₃ | Dioxane | 120 | 24 | 81 |[6] | | 4 | 1-(tert-butyl)-4-chloro-2-iodobenzene | 1,2-di-tert-butyldiaziridin-3-one | Pd(OAc)₂ (10) | P(p-anisyl)₃ (20) | K₂CO₃ | Dioxane | 120 | 24 | 65 |[6] |

Experimental Protocol

General Procedure for Intermolecular C(sp³)–H Amination: [6]

-

In a glovebox, a mixture of the 1-(tert-butyl)-2-iodobenzene derivative (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), P(p-anisyl)₃ (14.1 mg, 0.04 mmol, 20 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv) is added to a screw-capped vial.

-

Dioxane (1.0 mL) is added, followed by the diaziridinone (0.3 mmol, 1.5 equiv).

-

The vial is sealed and the reaction mixture is stirred at 120 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by preparative thin-layer chromatography to afford the 3,3-disubstituted indoline.

Reaction Pathway

Caption: Simplified pathway for intermolecular C(sp³)–H amination.

References

- 1. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 3. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 2-(Pyridin-3-yl)indoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-(pyridin-3-yl)indoline scaffold. This document includes a summary of its diverse biological activities, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, including its interaction with key signaling pathways.

Biological Activities and Applications

The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique three-dimensional structure allows for interaction with various biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Derivatives of this scaffold have been reported to exhibit potent activities, including:

-

Anticancer Activity: Inhibition of key enzymes in cancer progression such as CYP17A1 (implicated in prostate cancer) and phosphoinositide 3-kinases (PI3Ks).[1] Cytotoxic effects have also been observed in various cancer cell lines through the induction of methuosis, a type of non-apoptotic cell death.

-

Antimicrobial and Antifungal Activity: The pyridine and indole moieties are known to contribute to antimicrobial effects, and their combination in this scaffold has shown promise in combating various pathogens.

-

Anti-inflammatory and Analgesic Properties: Modulation of inflammatory pathways has been noted for related structures, suggesting potential applications in treating inflammatory disorders.

-

Kinase Inhibition: The scaffold serves as a versatile backbone for the design of inhibitors of various kinases, which are crucial regulators of cellular processes.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity (IC50 Values)

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Pyridine-indole hybrid (Compound 11) | CYP17A1 expressing cells | 0.004 | [1] |

| Pyridine-based 1,2,4-triazolo-tethered indole conjugate (14a) | HT-29 (Colon Cancer) | 1 | |

| Pyridine-based 1,2,4-triazolo-tethered indole conjugate (14n) | HT-29 (Colon Cancer) | 2.4 | |

| Pyridine-based 1,2,4-triazolo-tethered indole conjugate (14q) | HT-29 (Colon Cancer) | 3.6 | |

| 5-FU (Reference Drug) | HT-29 (Colon Cancer) | 5.31 |

Table 2: PI3K Inhibition

| Compound ID/Description | PI3K Isoform | IC50 (µM) | Reference |

| 4-Aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine (9b) | PI3Kα | 0.8 | [2] |

| 4-Aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine (9b) | PI3Kβ | >10 | [2] |

| 4-Aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine (9b) | PI3Kγ | >10 | [2] |

| 4-Aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine (9b) | PI3Kδ | >10 | [2] |

Experimental Protocols

General Synthesis of 2-(Pyridin-3-yl)indole Derivatives

While a specific protocol for this compound was not found, the following is a general and adaptable procedure for the synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which are structurally related and employ similar synthetic strategies. This protocol can be adapted for the synthesis of the indoline target through appropriate choice of starting materials and reduction of the resulting indole.

Protocol: Synthesis of 2-(Pyridin-3-yl)-1H-benzo[d]imidazole

Materials:

-

Pyridine-3-carbaldehyde

-

Benzene-1,2-diamine

-

Ceric ammonium nitrate (CAN)

-

Hydrogen peroxide (30%)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of pyridine-3-carbaldehyde (1 mmol) and benzene-1,2-diamine (1 mmol) in ethanol (10 mL), add a catalytic amount of ceric ammonium nitrate (CAN).

-

To this mixture, add 30% hydrogen peroxide (4 mmol) dropwise.

-

Heat the reaction mixture at 50°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-(pyridin-3-yl)-1H-benzo[d]imidazole.

Note on Adaptation for this compound: To synthesize this compound, a similar condensation could be performed between pyridine-3-carbaldehyde and an appropriate aniline derivative, followed by a cyclization and reduction step. The reduction of the resulting indole to an indoline can be achieved using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.

In Vitro Cytotoxicity (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[2][3][4][5][6]

Materials:

-

Human cancer cell line of interest (e.g., A549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours under the same conditions.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro CYP17A1 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[7][8][9]

Materials:

-

Recombinant human CYP17A1 and P450 reductase (POR)

-

[14C]-Progesterone (for hydroxylase activity)

-

[3H]-17α-hydroxypregnenolone (for lyase activity)

-

Test compound dissolved in DMSO

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates and developing system

-

Scintillation counter

Procedure (17α-hydroxylase activity):

-

Prepare a reaction mixture containing recombinant CYP17A1, POR, and the test compound at various concentrations in the reaction buffer.

-

Initiate the reaction by adding [14C]-progesterone and NADPH.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extract the steroids with the organic solvent.

-

Spot the extracted steroids on a TLC plate and separate the substrate and product (17α-hydroxyprogesterone).

-

Quantify the radioactivity of the substrate and product spots using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Procedure (17,20-lyase activity):

-

Follow a similar procedure as for the hydroxylase activity, but use [3H]-17α-hydroxypregnenolone as the substrate.

-

After the reaction, separate the tritiated water released from the unreacted substrate using a resin column.

-

Measure the radioactivity of the tritiated water using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro PI3Kα Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of compounds on PI3Kα activity using a commercially available ADP-Glo™ Kinase Assay.[10]

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Add the test compound at various concentrations and the PI3Kα enzyme to the wells of the plate.

-

Add the lipid substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway Modulation

While direct evidence for the modulation of specific signaling pathways by this compound is limited, studies on related indole alkaloids suggest that this class of compounds can exert its anticancer effects through the modulation of key cellular signaling cascades, particularly the MAP Kinase (MAPK) pathway.

MAPK/JNK Signaling Pathway

The MAPK/JNK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Indole derivatives have been shown to induce apoptosis in cancer cells through the activation of the JNK pathway.

Proposed Mechanism of Action: It is hypothesized that this compound derivatives may induce cellular stress in cancer cells, leading to the activation of the JNK signaling cascade. Activated JNK can then phosphorylate downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis.

Experimental Workflow for Investigating MAPK/JNK Pathway Activation: The following workflow can be used to determine if a this compound derivative activates the MAPK/JNK pathway.

Caption: Western Blot workflow to analyze MAPK/JNK pathway activation.

Protocol: Western Blot for JNK Activation

Materials:

-

Cancer cells treated with the test compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-c-Jun, rabbit anti-c-Jun, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treating cells with the this compound derivative for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total JNK and c-Jun, using β-actin as a loading control. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. As some pyridine-indole derivatives have shown direct inhibitory activity against PI3K, this pathway represents a key mechanism of action.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a range of potential applications, particularly in oncology. The protocols provided herein offer a foundation for the synthesis, characterization, and biological evaluation of derivatives based on this promising chemical entity. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates.

References

- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-PYRIDIN-2-YL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(Pyridin-3-yl)indoline Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals